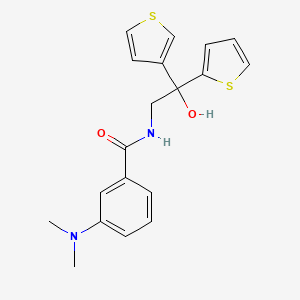
3-(dimethylamino)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(dimethylamino)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H20N2O2S2 and its molecular weight is 372.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(dimethylamino)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzamide, with the CAS number 2034236-37-6, is a compound characterized by its complex structure comprising a benzamide core substituted with thiophene rings and a dimethylamino group. This compound has garnered interest in pharmacological research due to its potential biological activities, including anti-inflammatory and antiviral properties.
Chemical Structure and Properties
The molecular formula of the compound is C19H20N2O2S2, and it has a molecular weight of 372.5 g/mol. The presence of multiple functional groups, including hydroxyl and dimethylamino groups, suggests that the compound may interact with various biological targets.
| Property | Value |
|---|---|
| CAS Number | 2034236-37-6 |
| Molecular Formula | C19H20N2O2S2 |
| Molecular Weight | 372.5 g/mol |
Antiviral Properties
Research indicates that compounds with similar structures have demonstrated antiviral activities, particularly against influenza viruses. For instance, derivatives of benzamide have been shown to inhibit viral replication in cell cultures. The effectiveness of such compounds is often assessed using cytopathic effect (CPE) assays in Madin-Darby canine kidney (MDCK) cells infected with influenza A virus strains.
In a study evaluating various benzamide derivatives, several were found to exhibit significant cytopathic protection abilities. While specific data on the compound is limited, its structural similarities to known antiviral agents suggest potential efficacy against viral infections.
Anti-inflammatory Activity
The anti-inflammatory potential of compounds containing thiophene rings has been documented in various studies. Thiophene derivatives are known to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or interference with signaling pathways such as NF-kB.
A comparative analysis of similar compounds indicated that those with hydroxyl groups showed enhanced anti-inflammatory activity, likely due to increased solubility and bioavailability. The presence of the dimethylamino group may also enhance interaction with biological targets involved in inflammation.
Case Study 1: Cytotoxicity Evaluation
In a cytotoxicity study involving various benzamide derivatives, compounds were evaluated for their half-maximal inhibitory concentration (IC50) values against MDCK cells. While specific values for this compound were not reported, related compounds exhibited IC50 values greater than 100 µM, indicating low cytotoxicity at therapeutic concentrations.
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted that modifications to the benzamide structure significantly impacted biological activity. Compounds retaining specific substituents on the benzamide moiety showed enhanced activity against influenza viruses. This suggests that similar modifications could be explored for optimizing the activity of this compound.
Propiedades
IUPAC Name |
3-(dimethylamino)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c1-21(2)16-6-3-5-14(11-16)18(22)20-13-19(23,15-8-10-24-12-15)17-7-4-9-25-17/h3-12,23H,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVWNQWEWYCJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














